Biphenole
Biphenols, also known as diphenols or 4,4'-dihydroxydiphenyl, are a class of organic compounds characterized by two phenol functional groups attached to the same benzene ring through a para-para linkage. These compounds play a crucial role in various industrial applications due to their structural stability and reactivity.
Structurally, biphenols can be synthesized from the condensation reaction between phenol and phosgene or via hydrogenation of dichlorobenzene followed by acid-catalyzed hydrolysis. The primary uses of biphenols include their incorporation into epoxy resins for enhanced thermal and mechanical properties in electronics, automotive components, and construction materials. Additionally, they are employed as intermediates in the production of dyes, pesticides, and other chemical products.
Due to their aromatic nature, biphenols exhibit good resistance to oxidative degradation and solubility in organic solvents. The para-para configuration often results in stronger intermolecular interactions compared to ortho- or meta-linked biphenols, which can influence the physical properties of materials derived from these compounds.

Struktur | Chemischer Name | CAS | MF |
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Verrulactone A | 1369367-58-7 | C28H18O12 |
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4,4'-Dihydroxy-2,2'-biphenyldicarboxylic acid; Di-Me ester | 101110-86-5 | C16H14O6 |
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Paecilin A | 953385-00-7 | C32H30O14 |
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Polynemoraline D | 1129491-75-3 | C16H13NO3 |
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Parvifloral C | 1469987-10-7 | C26H22O8 |
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Cynwilforone A | 2226205-10-1 | C24H20O9 |
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2,2'-Ligna-8,8'-diene-4,4',5,5'-tetrol | 1449376-76-4 | C18H18O4 |
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5-(4-Hydroxyphenyl)-2,2-dimethyl-2H-1-benzopyran-7,8-diol; 7-Me ether | 1802142-48-8 | C18H18O4 |
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Microsphaerin A | 1078730-69-4 | C30H26O10 |
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3,3',5,5'-Tetramethyl1,1'-biphenyl-4,4'-diol | 2417-04-1 | C16H18O2 |
Verwandte Literatur
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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